Ethyl acrylate methyl methacrylate Polymer

Übersicht

Beschreibung

Ethyl acrylate methyl methacrylate is a copolymer derived from the monomers ethyl acrylate and methyl methacrylate. These monomers belong to the family of acrylates and methacrylates, which are widely used in the production of various polymers due to their excellent properties such as transparency, flexibility, and resistance to breakage . The resulting polymer exhibits a combination of properties from both monomers, making it suitable for a wide range of applications in different fields.

Wissenschaftliche Forschungsanwendungen

Ethyl acrylate methyl methacrylate has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other functional polymers.

Biology: Employed in the development of biomaterials for tissue engineering and drug delivery systems.

Medicine: Utilized in the fabrication of medical devices such as contact lenses and dental materials.

Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties

Wirkmechanismus

Target of Action

Ethyl acrylate methyl methacrylate polymer (EAMMP) is a synthetic acrylate polymer that is commonly used in the production of various materials due to its unique properties . The primary targets of EAMMP are the materials it is incorporated into, such as plastics, coatings, adhesives, and sealants . It interacts with these materials, enhancing their properties and performance.

Mode of Action

EAMMP is typically polymerized under free-radical conditions . The anionic polymerization of methyl methacrylate (MMA) is carried out using phosphazene base t-BuP4 and ethyl acetate (EA) as the catalyst and the initiator, respectively . This process results in the formation of the polymer structure .

Biochemical Pathways

The polymerization mechanism of MMA initiated by EA has been studied using gas chromatography (GC), size exclusion chromatography (SEC) measurements, and nuclear magnetic resonance (NMR) analyses .

Pharmacokinetics

Its physical and chemical properties, such as its hydrophobic nature and lower heat production during polymerization, influence its behavior and stability in different environments .

Result of Action

The polymerization of EAMMP results in a material with unique properties. For instance, it produces less heat during polymerization, has a lower modulus of elasticity, and has an overall softer texture compared to the more common PMMA . These properties make EAMMP suitable for various applications, including the production of plastics, coatings, adhesives, and sealants .

Action Environment

The action of EAMMP, particularly its polymerization process, can be influenced by environmental factors such as temperature and the presence of a catalyst . For instance, the polymerization of MMA initiated by EA is typically carried out under free-radical conditions . Additionally, the properties of the resulting polymer can be influenced by the conditions under which it is synthesized and processed .

Biochemische Analyse

Biochemical Properties

Ethyl acrylate methyl methacrylate polymer plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This polymer can interact with various enzymes, such as esterases and proteases, which can catalyze the hydrolysis of ester bonds within the polymer structure. These interactions can lead to the degradation of the polymer and the release of its monomeric components. Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which can influence the polymer’s stability and functionality in biological systems .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this polymer can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can activate stress response pathways in cells, leading to changes in the expression of genes involved in detoxification and repair processes. Additionally, this polymer can affect cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this polymer can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in the inhibition or activation of enzyme activity, leading to changes in cellular function. For example, this compound can inhibit the activity of certain proteases, preventing the degradation of specific proteins and altering cellular processes. Additionally, this polymer can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that this polymer is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of specific enzymes or environmental factors. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this polymer may have minimal effects on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects, such as inflammation, tissue damage, and disruption of normal cellular processes. Threshold effects have been observed, where specific dosage levels result in significant changes in biological responses, highlighting the importance of dose-dependent studies in understanding the safety and efficacy of this polymer .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and degradation. For example, esterases can catalyze the hydrolysis of ester bonds within the polymer, leading to the release of ethyl acrylate and methyl methacrylate monomers. These monomers can then enter metabolic pathways, such as the citric acid cycle, where they are further metabolized to produce energy and other metabolic intermediates. The interaction of this compound with metabolic enzymes can also affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This polymer can be taken up by cells through endocytosis or passive diffusion, depending on its size and physicochemical properties. Once inside the cell, this compound can interact with intracellular transporters and binding proteins, which can influence its localization and accumulation within specific cellular compartments. These interactions can affect the polymer’s activity and function within the cell .

Subcellular Localization

This compound can exhibit specific subcellular localization patterns, which can influence its activity and function. The polymer may be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or organelles, through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications on the polymer can direct it to the nucleus, where it can interact with nuclear proteins and influence gene expression. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl acrylate methyl methacrylate polymer typically involves free radical polymerization. This process can be initiated using free radical initiators such as azobisisobutyronitrile (AIBN) in a solvent like 1,4-dioxane . The polymerization reaction is carried out under controlled conditions to ensure the desired molecular weight and properties of the polymer.

Industrial Production Methods: In industrial settings, the production of this polymer can be scaled up using continuous polymerization processes. These processes often involve the use of reactors where the monomers are continuously fed, and the polymer is continuously removed. This method ensures a consistent quality of the polymer and allows for large-scale production .

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl acrylate methyl methacrylate can undergo various chemical reactions, including:

Oxidation: The polymer can be oxidized using oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The polymer can undergo substitution reactions where functional groups on the polymer chain are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Vergleich Mit ähnlichen Verbindungen

Poly(methyl methacrylate) (PMMA): Known for its transparency and rigidity, PMMA is widely used in optical applications.

Poly(ethyl methacrylate) (PEMA): Similar to PMMA but with a lower modulus of elasticity and softer texture.

Poly(butyl acrylate): Known for its flexibility and low glass transition temperature.

Uniqueness: Ethyl acrylate methyl methacrylate combines the properties of both ethyl acrylate and methyl methacrylate, resulting in a material that is both flexible and tough. This unique combination of properties makes it suitable for applications that require both elasticity and strength, such as coatings and adhesives .

Eigenschaften

IUPAC Name |

ethyl prop-2-enoate;methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H8O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2/h1H2,2-3H3;3H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNLOZNCOBKRNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

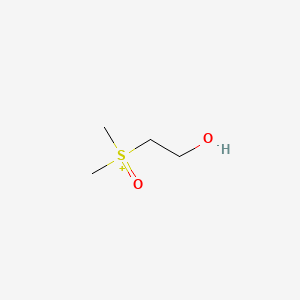

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113547-51-6, 121917-49-5, 9010-88-2 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, graft | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113547-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121917-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl acrylate-methyl methacrylate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9010-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910592 | |

| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, White powder; [Aldrich MSDS] | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10663 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9010-88-2, 107950-48-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl prop-2-enoate--methyl 2-methylprop-2-enoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethyl 2-propenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

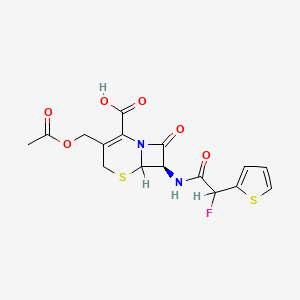

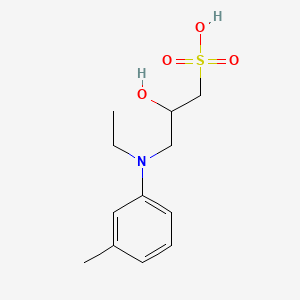

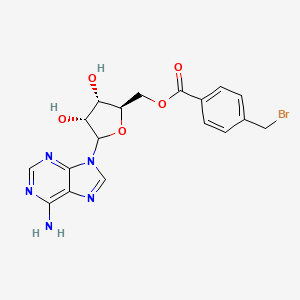

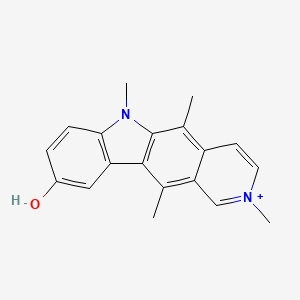

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

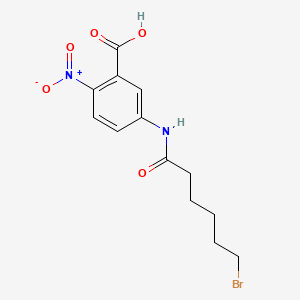

Feasible Synthetic Routes

Q1: Why was Ethyl acrylate methyl methacrylate polymer chosen as a carrier for poorly soluble drugs like Nimodipine in these studies?

A: this compound is an amorphous copolymer known for its ability to improve the dissolution rate of poorly soluble drugs. [, ] This is because it can form solid dispersions, where the drug is molecularly dispersed within the polymer matrix, increasing its surface area and promoting faster dissolution in aqueous media. [, ]

Q2: How does this compound affect the dissolution rate of Nimodipine?

A: The research indicates that this compound significantly improves the dissolution rate of Nimodipine compared to the pure drug substance. [] This improvement is attributed to several factors:

- Increased surface area: The formation of a solid dispersion through hot-melt extrusion leads to the drug being dispersed at a molecular level within the polymer matrix, significantly increasing its surface area available for dissolution. []

- Reduced particle size: Hot-melt extrusion can result in smaller drug particle sizes within the polymer matrix, further enhancing the dissolution rate. []

- Improved wettability: The hydrophilic nature of this compound enhances the wettability of the hydrophobic Nimodipine, facilitating faster dissolution in aqueous environments. []

Q3: What evidence suggests molecular interactions between Nimodipine and this compound in the solid dispersions?

A: Fourier-transform infrared spectroscopy (FT-IR) analysis of the solid dispersions revealed a weakening and shift in the N–H stretching vibration of the secondary amine groups of Nimodipine. [] This spectral change provides evidence of hydrogen bonding interactions between the drug and the this compound, contributing to the formation of a stable solid dispersion. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R,3R,4R,6R)-2-[[(3S,4S,5R,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-3,5-dihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1194018.png)

![4-[(3,5-Dihydroxy-3-methylpentanoyl)amino]butanoic acid](/img/structure/B1194028.png)